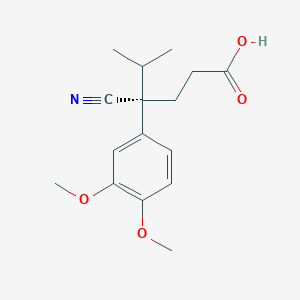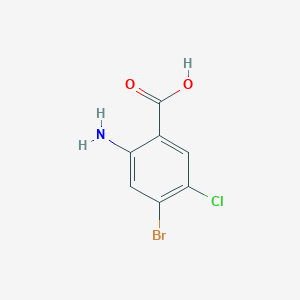
2-氨基-4-溴-5-氯苯甲酸
描述
Synthesis Analysis
The synthesis of compounds related to 2-amino-4-bromo-5-chlorobenzoic acid often involves the functionalization of thiophene derivatives and their further transformation into more complex molecules. For instance, the synthesis of a series of compounds starting from a thiophene nucleus has been reported, where modifications at various positions lead to compounds with enhanced allosteric enhancer activity at the A1 adenosine receptor (Romagnoli et al., 2012). These synthesis strategies highlight the versatility of such compounds and their potential for generating biologically active molecules.
Molecular Structure Analysis
Molecular structure analysis of compounds similar to 2-amino-4-bromo-5-chlorobenzoic acid involves detailed investigations using techniques like FT-IR, X-ray Diffraction, and DFT calculations. For example, the structural elucidation of molecular salts formed from reactions between amino derivatives and acids demonstrates the importance of proton transfer and the formation of supramolecular structures through hydrogen bonding and non-covalent interactions (Hanif et al., 2020). These studies provide insights into the molecular geometry, electronic properties, and interaction potentials of such compounds.
Chemical Reactions and Properties
Chemical reactions involving 2-amino-4-bromo-5-chlorobenzoic acid derivatives are diverse, including amide condensation reactions facilitated by specific catalysts for synthesizing sterically demanding carboxylic acids into amides (Maki et al., 2006). These reactions underline the chemical reactivity and utility of such compounds in organic synthesis, particularly in forming bond connections that are challenging to achieve through conventional methods.
Physical Properties Analysis
The physical properties of 2-amino-4-bromo-5-chlorobenzoic acid and related compounds, such as solubility in various solvents, are crucial for their application in different fields. Studies have shown that the solubility of related compounds in organic solvents varies significantly with temperature, affecting their applications in synthesis and purification processes (Li et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction capabilities of 2-amino-4-bromo-5-chlorobenzoic acid derivatives, are influenced by their molecular structure. Investigations into their hydrogen bonding capabilities, interaction with nucleotide bases, and formation of co-crystals with carboxylic acids provide valuable information on their chemical behavior and potential applications in designing novel materials and pharmaceuticals (Ohki et al., 1977).
科学研究应用
抗菌应用:2-氨基-4-氯苯甲酸衍生物,如4-氨基-2-氯苯甲酸,已被发现对铜绿假单胞菌PAO1表现出抗生物膜活性。这表明通过群体感应机制在对抗耐药细菌方面具有潜力 (Kaya Kınaytürk, Önem, & Oturak, 2022)。
制药中间体合成:该化合物已被用于合成制药中间体。例如,已开发了一种合成4-氨基-5-氯-2,3-二氢-7-苯并呋喃羧酸的方法,这是合成进食动力药R108512的中间体,而无需使用危险化学品或低温反应 (Willemsens et al., 2004)。
区域选择性合成:已开发了一种实用的路线,用于区域选择性合成4-(5-溴/氯吡唑-1-基)-2-氨基丁酸,从而实现各种衍生物的合成,包括2-氨基-4-(2-氯苯基)丁酸 (Heim-Riether, 2008)。
抗炎和镇痛应用:2-氨基-3-苯甲酰基苯乙酸的取代衍生物显示出比消炎药吲哚美辛更强的抗炎、镇痛和环氧化酶抑制活性,使它们成为治疗炎症性疾病的潜在新疗法 (Walsh et al., 1984)。
电催化合成:已研究了银阴极对2-氨基-5-溴吡啶还原的电催化效应,导致6-氨基烟酸的显著产率,这是2-氨基-4-溴-5-氯苯甲酸的衍生物 (Gennaro et al., 2004)。
金属团簇化学:N-水杨醛基-2-氨基-5-氯苯甲酸已用于金属团簇化学,导致具有反铁磁耦合性质和低能激发态的新Ni11团簇 (Athanasopoulou et al., 2014)。
光分解研究:已研究了氯苯甲酸的光分解,包括2-氨基-4-溴-5-氯苯甲酸的衍生物,显示了形成羟基苯甲酸和苯甲酸的潜在途径 (Crosby & Leitis, 1969)。
安全和危害
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .
属性
IUPAC Name |
2-amino-4-bromo-5-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUCPCIKLHKGRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571268 | |
| Record name | 2-Amino-4-bromo-5-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-bromo-5-chlorobenzoic acid | |
CAS RN |
150812-32-1 | |
| Record name | 2-Amino-4-bromo-5-chlorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150812-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-bromo-5-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-5-chloroanthranilic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BROMO-5-CHLOROANTHRANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QBQ8GHL3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





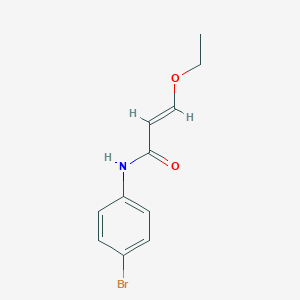
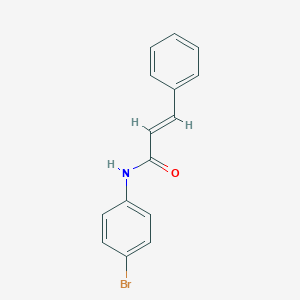


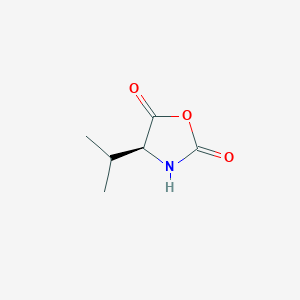

![[(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide](/img/structure/B23631.png)


